molecular formula C12H10BN3O2S B14888980 Kpc-2-IN-2

Kpc-2-IN-2

Cat. No.: B14888980
M. Wt: 271.11 g/mol
InChI Key: GPHQNHVYKQPXBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kpc-2-IN-2 is a compound known for its role in inhibiting the activity of Klebsiella pneumoniae carbapenemase-2 (KPC-2), an enzyme responsible for antibiotic resistance in Gram-negative bacteria. This compound has garnered significant attention due to its potential in combating antibiotic-resistant infections, which pose a major public health threat.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kpc-2-IN-2 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes:

    Formation of Intermediate Compounds: This step involves the preparation of key intermediates through reactions such as condensation, cyclization, or substitution.

    Final Coupling Reaction: The intermediate compounds are then coupled under controlled conditions, often involving catalysts and specific solvents, to form this compound.

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

Kpc-2-IN-2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Kpc-2-IN-2 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.

    Biology: Helps in understanding bacterial resistance mechanisms and developing new antibiotics.

    Medicine: Potential therapeutic agent for treating infections caused by KPC-2 producing bacteria.

    Industry: Used in the development of diagnostic tools and assays for detecting antibiotic resistance.

Mechanism of Action

Kpc-2-IN-2 exerts its effects by inhibiting the activity of KPC-2 enzyme. The compound binds to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics. This inhibition restores the efficacy of β-lactam antibiotics against resistant bacterial strains. The molecular targets include the serine residue in the active site of KPC-2, and the pathways involved are related to the hydrolysis of β-lactam antibiotics.

Comparison with Similar Compounds

Similar Compounds

    Avibactam: Another inhibitor of β-lactamase enzymes, used in combination with ceftazidime.

    Vaborbactam: Inhibits serine carbapenemases and is used with meropenem.

    Relebactam: Combined with imipenem to inhibit β-lactamase enzymes.

Uniqueness of Kpc-2-IN-2

This compound is unique due to its specific inhibition of KPC-2 enzyme, which is a major contributor to antibiotic resistance in Gram-negative bacteria. Its ability to restore the efficacy of β-lactam antibiotics makes it a valuable compound in the fight against antibiotic-resistant infections.

Properties

Molecular Formula

C12H10BN3O2S

Molecular Weight

271.11 g/mol

IUPAC Name

[3-(4-thiophen-3-yltriazol-1-yl)phenyl]boronic acid

InChI

InChI=1S/C12H10BN3O2S/c17-13(18)10-2-1-3-11(6-10)16-7-12(14-15-16)9-4-5-19-8-9/h1-8,17-18H

InChI Key

GPHQNHVYKQPXBD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)N2C=C(N=N2)C3=CSC=C3)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.